molecular formula C9H9NS2 B1333432 2,2'-bithiophene-5-methylamine CAS No. 4380-96-5

2,2'-bithiophene-5-methylamine

Cat. No.: B1333432
CAS No.: 4380-96-5
M. Wt: 195.3 g/mol
InChI Key: FHYTVXBZSXZMGD-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action for “1-(2,2’-Bithiophen-5-yl)methanamine” is not available .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2,2’-Bithiophen-5-yl)methanamine are not fully understood yet. It has been found to interact with Leukotriene A-4 hydrolase in humans

Molecular Mechanism

The molecular mechanism of action of 1-(2,2’-Bithiophen-5-yl)methanamine is not fully understood. It is known to interact with Leukotriene A-4 hydrolase in humans

Preparation Methods

The synthesis of 1-(2,2’-bithiophen-5-yl)methanamine typically involves the coupling of thiophene derivatives under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link two thiophene rings . The resulting bithiophene intermediate is then subjected to amination reactions to introduce the methanamine group. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Properties

IUPAC Name

(5-thiophen-2-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYTVXBZSXZMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380066
Record name 1-([2,2'-Bithiophen]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4380-96-5
Record name 1-([2,2'-Bithiophen]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-[2,2']-bithiophene
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